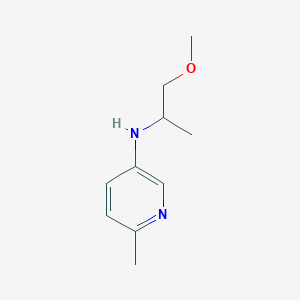

N-(1-methoxypropan-2-yl)-6-methylpyridin-3-amine

Description

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

N-(1-methoxypropan-2-yl)-6-methylpyridin-3-amine |

InChI |

InChI=1S/C10H16N2O/c1-8-4-5-10(6-11-8)12-9(2)7-13-3/h4-6,9,12H,7H2,1-3H3 |

InChI Key |

VIISVJANLOUYJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)NC(C)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-6-methylpyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-6-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxypropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-6-methylpyridin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(1-methoxypropan-2-yl)-6-methylpyridin-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Metolachlor : While structurally distinct (chloroacetamide vs. amine), the shared N-(1-methoxypropan-2-yl) group highlights the role of this substituent in enhancing solubility and bioavailability in agrochemicals .

- 6-(Aminomethyl)-N-methyl-N-(propan-2-yl)pyridin-3-amine: The absence of a methoxy group but presence of branched alkyl chains may reduce polarity compared to the target compound, affecting membrane permeability .

- Pyridine-Based Antimicrobials : discusses N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, which shares a pyridine backbone and methoxy group. Its Co(II)/Cu(II) complexes exhibit antimicrobial activity, suggesting that the target compound’s pyridine core could similarly interact with microbial enzymes .

Functional Group Impact on Bioactivity

- 6-Methylpyridine : The methyl group at the 6-position may sterically hinder interactions with biological targets compared to unsubstituted pyridines, as observed in antimicrobial studies where substituent position affects binding affinity .

Computational and Experimental Data Gaps

- No direct computational or experimental data (e.g., antimicrobial assays, herbicidal efficacy) are available for this compound in the provided evidence. However, analogs like metolachlor and pyridine-metal complexes suggest testable hypotheses: Herbicidal Potential: Similar to metolachlor, the target compound’s methoxy group could inhibit weed growth via acetolactate synthase (ALS) enzyme interference . Antimicrobial Activity: Pyridine-metal complexes in show broad-spectrum activity, implying that chelation with transition metals (e.g., Co, Cu) might enhance the target compound’s bioactivity .

Biological Activity

N-(1-Methoxypropan-2-yl)-6-methylpyridin-3-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxypropan-2-yl group and an amino group. Its molecular formula is with a molecular weight of 180.25 g/mol. The unique substitution pattern on the pyridine ring contributes to its distinct chemical properties, which are crucial for its biological interactions.

Research indicates that this compound may interact with various biomolecular targets, potentially modulating the activity of specific receptors or enzymes. This interaction is essential for understanding its therapeutic applications. Preliminary studies suggest that it may exhibit selectivity towards certain biological pathways, indicating a promising pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key areas of focus include antimicrobial, anti-inflammatory, and anticancer activities.

1. Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Studies have screened its efficacy against common pathogens such as Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Klebsiella pneumoniae. The results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antibiotic.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

2. Anti-inflammatory Activity

The compound's anti-inflammatory effects have been assessed through in vitro assays that measure the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Results indicate a dose-dependent reduction in these cytokines, suggesting that this compound may modulate inflammatory responses effectively.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Screening : A study published in 2024 demonstrated the synthesis and screening of this compound against various bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent .

- In Vitro Anti-inflammatory Assays : Research conducted in 2024 showed that the compound effectively reduced levels of inflammatory markers in cell line studies, supporting its therapeutic potential in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Investigations into the anticancer properties revealed that this compound exhibited moderate cytotoxicity against several cancer cell lines, indicating its potential as an anticancer drug .

Q & A

Q. Basic

- X-ray Crystallography : Resolves stereochemistry (e.g., methoxypropan-2-yl orientation).

- Spectral Data :

How do structural modifications (e.g., substituent variations) alter biological activity?

Advanced

Comparative studies show:

How can researchers resolve contradictions in reported biological activity data?

Advanced

Discrepancies arise from:

- Assay Variability : e.g., MIC values differ between bacterial strains due to efflux pump expression.

- Structural Analogues : Misattribution of activity to impurities (e.g., N-oxide byproducts from oxidation).

Resolution Strategy :

Re-test compounds under standardized protocols (CLSI guidelines).

Use LC-MS to verify compound integrity post-assay.

What factors influence the stability of this compound in solution?

Q. Advanced

- pH Sensitivity : Degrades in acidic conditions (pH < 4) via cleavage of the methoxypropan-2-yl group.

- Light/Heat : Decomposes within hours in DMSO at 25°C; store at –20°C under argon.

Mitigation : Stabilize with antioxidants (e.g., BHT) or lyophilize for long-term storage.

How is this compound applied in drug discovery pipelines?

Q. Basic

- Pharmaceutical Intermediate : Used to synthesize kinase inhibitors (e.g., targeting EGFR or JAK2).

- Probe Development : Modulates GPCRs (e.g., serotonin receptors) due to pyridine-amine pharmacophore.

What retrosynthetic strategies are proposed for complex derivatives of this compound?

Q. Advanced

- Disconnection Approach : Split at the pyridine-amine bond; use Buchwald-Hartwig amination for C–N coupling.

- Chiral Synthesis : Employ asymmetric hydrogenation for stereocontrol at the methoxypropan-2-yl group.

What are the toxicity and safety considerations for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.